molecular formula C20H24N2O6S B12205766 N-(2,4-dimethoxyphenyl)-4-methyl-3-(morpholine-4-sulfonyl)benzamide

N-(2,4-dimethoxyphenyl)-4-methyl-3-(morpholine-4-sulfonyl)benzamide

Cat. No.: B12205766
M. Wt: 420.5 g/mol
InChI Key: AJKSDTAJKPDAQF-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-4-methyl-3-(morpholine-4-sulfonyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzamide core substituted with dimethoxyphenyl, methyl, and morpholine-4-sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-4-methyl-3-(morpholine-4-sulfonyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The initial step involves the acylation of 4-methyl-3-nitrobenzoic acid with 2,4-dimethoxyaniline under acidic conditions to form the corresponding amide.

    Reduction of Nitro Group: The nitro group is then reduced to an amine using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Sulfonylation: The amine is subsequently reacted with morpholine-4-sulfonyl chloride in the presence of a base like triethylamine to introduce the sulfonyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-4-methyl-3-(morpholine-4-sulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of nitro, halogen, or other substituents on the aromatic rings.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-4-methyl-3-(morpholine-4-sulfonyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an inhibitor of specific enzymes or receptors, making it a candidate for drug development.

    Biology: The compound is used in biochemical assays to study protein-ligand interactions and cellular pathways.

    Industry: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-4-methyl-3-(morpholine-4-sulfonyl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved can include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-[2-(difluoromethoxy)phenyl]-3-(morpholine-4-sulfonyl)benzamide
  • [4,5-Dimethoxy-2-(morpholine-4-sulfonyl)phenyl]acetic acid

Uniqueness

N-(2,4-dimethoxyphenyl)-4-methyl-3-(morpholine-4-sulfonyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry.

Properties

Molecular Formula

C20H24N2O6S

Molecular Weight

420.5 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-4-methyl-3-morpholin-4-ylsulfonylbenzamide

InChI

InChI=1S/C20H24N2O6S/c1-14-4-5-15(12-19(14)29(24,25)22-8-10-28-11-9-22)20(23)21-17-7-6-16(26-2)13-18(17)27-3/h4-7,12-13H,8-11H2,1-3H3,(H,21,23)

InChI Key

AJKSDTAJKPDAQF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)OC)OC)S(=O)(=O)N3CCOCC3

Origin of Product

United States

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